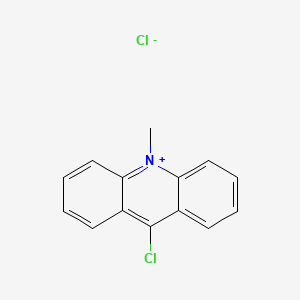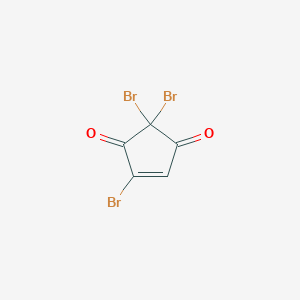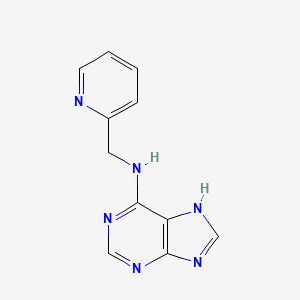
5-Deoxykanamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxykanamycin is a modified form of the aminocyclitol antibiotic kanamycin B. This compound is characterized by the removal of a hydroxyl group at the C-5 position of the aminocyclitol moiety. The modification aims to enhance its antibacterial properties and reduce resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxykanamycin involves the selective removal of the hydroxyl group at the C-5 position of kanamycin B. This is typically achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Protection of Amino Groups: The amino groups of kanamycin B are protected using di-tert-butyldicarbonate (Boc) in the presence of triethylamine (Et3N) and dimethyl sulfoxide (DMSO).
Selective Deoxygenation: The protected kanamycin B undergoes deoxygenation at the C-5 position using a suitable reducing agent such as borane or catalytic hydrogenation.
Deprotection: The Boc-protective groups are removed by treatment with trifluoroacetic acid (TFA), yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Deoxykanamycin undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the aminocyclitol moiety, potentially altering its antibacterial properties.
Reduction: Reduction reactions, such as catalytic hydrogenation, are used in the synthesis of this compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity against resistant bacterial strains.
Common Reagents and Conditions
Reducing Agents: Borane, catalytic hydrogenation.
Oxidizing Agents: Various oxidizing agents can be used to modify the aminocyclitol moiety.
Protective Groups: Di-tert-butyldicarbonate (Boc), trifluoroacetic acid (TFA).
Major Products Formed
The major product formed from these reactions is this compound, which exhibits enhanced antibacterial properties compared to its parent compound, kanamycin B .
Scientific Research Applications
5-Deoxykanamycin has several scientific research applications, including:
Mechanism of Action
5-Deoxykanamycin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the 16S rRNA, causing misreading of t-RNA and inhibiting protein synthesis. The compound specifically binds to four nucleotides of the 16S rRNA and a single amino acid of protein S12 .
Comparison with Similar Compounds
Similar Compounds
Kanamycin B: The parent compound from which 5-Deoxykanamycin is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness
This compound is unique due to its selective deoxygenation at the C-5 position, which enhances its antibacterial properties and reduces resistance mechanisms compared to other aminoglycosides .
Properties
CAS No. |
62819-32-3 |
|---|---|
Molecular Formula |
C18H36N4O10 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-(aminomethyl)-6-[2,4-diamino-5-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O10/c19-3-9-13(25)15(27)16(28)18(31-9)30-8-2-7(5(20)1-6(8)21)29-17-14(26)11(22)12(24)10(4-23)32-17/h5-18,23-28H,1-4,19-22H2 |
InChI Key |
UNUQXLJLWDXYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(C1N)OC2C(C(C(C(O2)CN)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)



![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)



![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
